molecular formula C8H8FNO3 B13070284 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid

Cat. No.: B13070284
M. Wt: 185.15 g/mol
InChI Key: MLEBREWDSFEVQG-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8FNO3 It is a derivative of pyridine, featuring a fluorine atom and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid.

    Reduction: Formation of 2-Fluoro-2-(5-methoxypyridin-3-yl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The acetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8FNO3/c1-13-6-2-5(3-10-4-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

MLEBREWDSFEVQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C(C(=O)O)F

Origin of Product

United States

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